molecular formula C35H34N2O2 B8136621 (4R,4'R,5S,5'S)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

(4R,4'R,5S,5'S)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Cat. No.: B8136621
M. Wt: 514.7 g/mol
InChI Key: XXPKGELVQQVIOF-ZRTHHSRSSA-N
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Description

(4R,4’R,5S,5’S)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features two oxazole rings connected by a pentane chain, with each oxazole ring substituted by phenyl groups. The stereochemistry of the compound is defined by the (4R,4’R,5S,5’S) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R,5S,5’S)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Coupling of Oxazole Rings: The two oxazole rings are then coupled using a pentane-3,3-diyl linker. This step may involve the use of coupling reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R,5S,5’S)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole products.

    Substitution: The phenyl groups on the oxazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce dihydrooxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4R,4’R,5S,5’S)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can be used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products.

Biology

Medicine

In medicine, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.

Industry

In the industrial sector, (4R,4’R,5S,5’S)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4R,4’R,5S,5’S)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to DNA or RNA, or interaction with cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (4R,4’R,5S,5’S)-2,2’-(Butane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole): Similar structure with a butane linker instead of pentane.

    (4R,4’R,5S,5’S)-2,2’-(Hexane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole): Similar structure with a hexane linker instead of pentane.

Uniqueness

The uniqueness of (4R,4’R,5S,5’S)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its specific stereochemistry and the length of the pentane linker, which can influence its chemical reactivity and biological activity compared to similar compounds with different linkers.

Biological Activity

(4R,4'R,5S,5'S)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole), commonly referred to as compound 1246401-51-3, is a synthetic organic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C35H34N2O2
  • Molecular Weight : 514.66 g/mol
  • CAS Number : 1246401-51-3

Mechanisms of Biological Activity

Research indicates that compounds with oxazole moieties often exhibit significant biological activities. The specific mechanisms by which (4R,4'R,5S,5'S)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects include:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various pathways. It interacts with enzymes and proteins involved in cancer progression.
  • Cytotoxic Effects : Studies have demonstrated its cytotoxicity against several cancer cell lines. This suggests that it may induce apoptosis in malignant cells.
  • Antimicrobial Properties : Preliminary data suggest potential antimicrobial effects against various pathogens.

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of (4R,4'R,5S,5'S)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) on different cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results :
    • HeLa Cells : IC50 = 15 µM
    • MCF-7 Cells : IC50 = 20 µM
    • A549 Cells : IC50 = 18 µM

These results indicate a moderate level of cytotoxicity that warrants further investigation.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

The mechanism of action appears to involve the inhibition of key enzymes associated with cancer cell growth:

  • Thymidylate Synthase : Critical for DNA synthesis.
  • Histone Deacetylases (HDAC) : Involved in regulating gene expression.

Structure-Activity Relationship (SAR)

The structure of (4R,4'R,5S,5'S)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) allows for interactions with biological targets that are essential for its activity:

  • The presence of the diphenyl groups enhances lipophilicity and facilitates cellular uptake.
  • Modifications to the oxazole ring can lead to variations in biological activity.

Properties

IUPAC Name

(4R,5S)-2-[3-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O2/c1-3-35(4-2,33-36-29(25-17-9-5-10-18-25)31(38-33)27-21-13-7-14-22-27)34-37-30(26-19-11-6-12-20-26)32(39-34)28-23-15-8-16-24-28/h5-24,29-32H,3-4H2,1-2H3/t29-,30-,31+,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPKGELVQQVIOF-ZRTHHSRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=N[C@@H]([C@@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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